Sulindac

描述

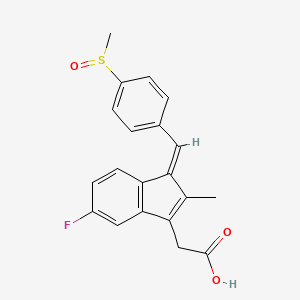

Structure

3D Structure

属性

IUPAC Name |

2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKXDPUZXIRXEP-MFOYZWKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023624 | |

| Record name | Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.51e-02 g/L | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

38194-50-2, 32004-68-5 | |

| Record name | Sulindac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38194-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-1-((4-(methylsulphinyl)phenyl)methylene)-1H-indene-3-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032004685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038194502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | sulindac | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulindac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulindac | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULINDAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/184SNS8VUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

183 °C | |

| Record name | Sulindac | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00605 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulindac | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014743 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

舒林酸亚砜的合成涉及几个步骤:

缩合: 在有机碱的存在下,氟苄基氯与甲基丙二酸二乙酯缩合形成 2-(4-氟苄基)-2-二乙基甲基丙二酸二乙酯。

水解: 酯在碱性水溶液中水解得到 2-(4-氟苄基)-2-甲基丙二酸。

脱羧: 该酸在高温下脱羧生成 3-(4-氟苯基)-2-甲基丙酸。

酰化: 该酸用亚砜酰氯氯化,以无水氯化铝或无水氯化锌为催化剂,得到 6-氟-2-甲基茚酮。

缩合和水解: 茚酮与氰基乙酸缩合并水解,形成 5-氟-2-甲基-3-茚满乙酸。

最终缩合: 茚满乙酸与对甲硫基苯甲醛缩合,生成 5-氟-2-甲基-1-(4-甲硫基苯甲醛)-3-茚满乙酸。

化学反应分析

科学研究应用

Sulindac is a non-steroidal anti-inflammatory drug (NSAID) with a history of use in cancer prevention . Research indicates that this compound has potential applications in treating various conditions, including cancer, stroke, and reducing breast density .

Scientific Research Applications

Cancer Treatment: this compound has demonstrated efficacy against murine breast cancer, increasing survival time in tumor-bearing mice . In immune-competent mice with 4T1 tumors, administration of this compound triggered tumor regression and prolonged survival . The mean survival time in mice treated with this compound was 46.4 ± 2.3 days, compared to 36.3 ± 1.4 days in the control group . this compound also reduces M2 macrophages recruitment, cancer-related inflammation, and tumor angiogenesis .

Reduction of Breast Density: this compound has been shown to reduce breast density (BD), a risk factor for breast cancer . A Phase 2 study found that daily this compound at 150 mg twice daily for 12 months significantly decreased relative MRI percent BD by 9.8% in postmenopausal hormone receptor-positive breast cancer patients on aromatase inhibitor therapy . Additionally, this compound treatment was associated with a significant decrease in mean breast tissue collagen fiber straightness, an investigational biomarker of tissue inflammation .

Stroke Treatment: this compound has shown neuroprotective effects in models of neurodegenerative disease and can cross the blood-brain barrier . It elicits tissue protection through antioxidant, preconditioning, and anti-inflammatory functions . this compound demonstrates neuroprotection by inhibiting mitochondrial calcium overload or decreasing protein oxidation . In a rat model of ischemic stroke, this compound induced pro-survival proteins, suggesting its potential to benefit cerebral ischemia .

Data Tables

Case Studies

Murine Breast Cancer: In a study using 4T1-bearing mice, this compound at 60 mg/kg for 14 days triggered rapid tumor regression and prolonged survival . The this compound treatment group had a mean survival time of 46.4 ± 2.3 days, while the control group had only 36.3 ± 1.4 days .

Reduction in Breast Density: A Phase 2 open-label study tested the effect of this compound on breast density in postmenopausal hormone receptor-positive breast cancer patients on aromatase inhibitor (AI) therapy . 43 women completed one year of this compound treatment and relative MRI percent BD significantly decreased by 9.8% .

Familial Adenomatous Polyposis (FAP): this compound was evaluated for the number and size of polyps every three months for one year . When this compound treatment was stopped at nine months, the mean number of polyps had decreased to 44% of the original number (p = 0.014) and the diameter of the polyps to 35% of the original value (p = 0.001) .

作用机制

舒林酸亚砜主要通过抑制环氧合酶 (COX) 酶,特别是 COX-1 和 COX-2 来发挥作用。这种抑制导致前列腺素合成的减少,前列腺素是炎症、疼痛和发烧的介质。其活性形式,舒林酸硫化物,负责该药物的抗炎、镇痛和退热特性。 此外,舒林酸亚砜及其代谢产物已被证明可以减少结肠息肉和癌前病变的生长 .

相似化合物的比较

Comparison with Similar Compounds

Sulindac vs. Curcumin

- Mechanisms: Both induce apoptosis and G0-G1 cell cycle arrest in colon cancer cells, but curcumin triggers G2-M arrest in hepatocellular carcinoma cells, unlike this compound . this compound sulfide inhibits COX-1/2, while curcumin modulates NF-κB and JNK pathways independently of COX .

- Efficacy :

This compound vs. Exisulind (this compound Sulfone)

- Mechanisms :

- Efficacy: Exisulind and this compound show comparable tumor suppression in mammary carcinogenesis models, reducing cancer incidence by >50% . Exisulind’s COX independence reduces gastrointestinal toxicity compared to this compound .

This compound vs. Phospho-Sulindac (PS)

- Pharmacokinetics :

- Safety :

This compound in Combination Therapies

- With SAMC (Garlic Derivative) :

- With Dichloroacetate (DCA) :

Mechanisms of Action: Comparative Insights

- COX-Dependent vs. Independent Pathways :

- Wnt/β-Catenin Signaling :

- Both this compound and exisulind block Dvl PDZ domains, suppressing β-catenin-Tcf transcription .

生物活性

Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has garnered attention not only for its anti-inflammatory properties but also for its potential anticancer effects. As a prodrug, it is metabolized in the liver to its active form, this compound sulfide, which plays a significant role in its biological activity. This article reviews the biological activities of this compound, focusing on its mechanisms of action, therapeutic applications, and recent research findings.

1. Anti-inflammatory Activity

This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in prostaglandin synthesis, which is crucial for mediating inflammation. Studies have shown that this compound is less irritating to the gastrointestinal tract compared to other NSAIDs due to its unique pharmacokinetic profile .

2. Anticancer Properties

Recent research has highlighted this compound's role in cancer prevention and treatment:

- Colorectal Cancer : this compound has shown efficacy in reducing colorectal polyps in patients with familial adenomatous polyposis (FAP). A study indicated a 69% reduction in polyp burden when combined with erlotinib .

- Breast Cancer : In a phase II trial, this compound reduced breast density—a risk factor for breast cancer—by 9.8% over one year .

- Mechanistic Insights : this compound sensitizes cancer cells to oxidative stress, promoting apoptosis while sparing normal cells. This selective action is mediated by the production of reactive oxygen species and involves mitochondrial pathways .

3. Immunological Effects

This compound has been found to modulate immune responses in cancer contexts. It enhances the activity of CD8+ T lymphocytes, which are critical for antitumor immunity. In murine models, this compound treatment led to prolonged survival in tumor-bearing mice, highlighting its potential as an immunotherapeutic agent .

Pharmacokinetics

This compound's pharmacokinetics are characterized by high oral bioavailability and metabolism primarily via the cytochrome P450 system. The compound undergoes conversion into active metabolites that contribute to its therapeutic effects. The pharmacokinetic parameters are summarized in the following table:

| Parameter | Value |

|---|---|

| Formula | C20H17FO3S |

| Molar Mass | 356.41 g·mol−1 |

| Bioavailability | ~100% |

| Half-life | 7-12 hours |

1. Colorectal Polyp Reduction in FAP Patients

In a randomized controlled trial involving 82 patients with FAP, the combination of this compound and erlotinib resulted in significant reductions in colorectal polyp numbers compared to placebo . The study's findings are summarized below:

| Group | Baseline Polyps | Post-Treatment Polyps | Reduction (%) |

|---|---|---|---|

| This compound + Erlotinib | 39 | 11 | 71 |

| Placebo | 37 | 35 | 5 |

2. Breast Density Reduction Study

A study involving postmenopausal women on aromatase inhibitors showed that daily administration of this compound significantly reduced breast density over one year, suggesting potential implications for breast cancer risk reduction .

常见问题

Basic Research Questions

Q. What are the standard in vitro assays to evaluate Sulindac’s anti-proliferative and pro-apoptotic effects?

- Methodological Answer: The MTT assay is widely used to assess cell viability and proliferation. For apoptosis, Annexin V-FITC/PI staining combined with flow cytometry quantifies early/late apoptotic cells . Western blotting is critical for detecting apoptosis-related proteins (e.g., caspase-3, PARP cleavage) and signaling pathways (e.g., β-catenin, STAT3) . For mechanistic studies, siRNA or overexpression vectors (e.g., survivin, STAT3) can validate pathway dependencies .

Q. Which animal models are validated for studying this compound’s chemopreventive effects in colorectal cancer?

- Methodological Answer: The Apc<sup>Min/+</sup> mouse model is gold-standard for spontaneous intestinal tumorigenesis, enabling analysis of this compound’s impact on adenoma burden via laser-capture microdissection (LCM) of epithelial cells . The azoxymethane (AOM)-induced carcinogenesis model in rodents is also effective for evaluating this compound’s dose-dependent inhibition of preneoplastic lesions . Note: Proximal vs. distal colon responses must be analyzed separately due to this compound’s region-specific effects .

Q. How do researchers differentiate the contributions of this compound’s metabolites (sulfide and sulfone) to its pharmacological activity?

- Methodological Answer: Pharmacokinetic studies using compartmental modeling quantify metabolite exposure and enterohepatic recirculation . In vitro, comparative assays with this compound sulfide (active COX inhibitor) and sulfone (COX-inactive) clarify COX-dependent vs. independent mechanisms . For example, both metabolites synergize with PDTC in ovarian cancer cytotoxicity, suggesting COX-independent pathways .

Advanced Research Questions

Q. What experimental designs are optimal for assessing synergistic interactions between this compound and other agents (e.g., PDTC, adenoviral vectors)?

- Methodological Answer: Use the Chou-Talalay combination index (CI) method:

- Step 1: Perform dose-response curves for individual agents (e.g., this compound and PDTC) using MTT assays.

- Step 2: Calculate CI values via software (e.g., CalcuSyn). CI < 1 indicates synergism .

- Step 3: Validate with apoptosis assays (Annexin V/PI) and cell cycle analysis (PI staining + flow cytometry) . For gene therapy combinations (e.g., Ad-mda7), intratumoral delivery in xenograft models with this compound co-administration is effective .

Q. How can population pharmacokinetic models improve this compound’s clinical translation for chemoprevention?

- Methodological Answer: Nonlinear mixed-effects modeling (NONMEM) accounts for enterohepatic recirculation, metabolite interconversion, and covariates (body weight, creatinine clearance, sex). Key steps:

- Step 1: Collect dense plasma concentration-time data for this compound, sulfide, and sulfone.

- Step 2: Identify structural models (e.g., 7-compartment with EHR) and covariate relationships .

- Step 3: Simulate dosing regimens to optimize metabolite exposure while minimizing toxicity (e.g., GI/renal side effects) .

Q. What strategies address contradictory findings in this compound’s efficacy, such as tumor suppression vs. promotion in different colon regions?

- Methodological Answer:

- Tissue-Specific Analysis: Profile inflammatory mediators (e.g., HIF-1α, MIP-2) and tumor microenvironments in proximal vs. distal colon via qPCR/ELISA .

- Genetic Context: Use Msh2 or p53-deficient models to evaluate how DNA repair defects influence this compound’s region-specific carcinogenic risk .

- Dose Optimization: Conduct long-term toxicity studies with histopathology to identify safe thresholds for chemoprevention .

Q. How can researchers mitigate this compound’s toxicity while enhancing its chemopreventive efficacy?

- Methodological Answer:

- Prodrug Development: Test phospho-Sulindac derivatives with improved safety profiles in AOM-treated rodents .

- Combination Therapy: Pair this compound with antioxidants (e.g., PDTC) to reduce oxidative stress in neuronal models or with DFMO to target polyamine metabolism in adenoma prevention .

- Formulation Optimization: Use enteric coatings or nanoparticle delivery to minimize GI toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。